Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H13F3O4S and its molecular weight is 406.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s physical form as a solid-powder and its boiling point of 57-62°C could potentially impact its bioavailability.
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The sm cross-coupling reaction, which could be involved in the compound’s action, is known for its exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. The compound's structure incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H13F3O4S
- Molecular Weight : 406.38 g/mol
- CAS Number : Not specified in the provided data.
The compound features a thiophene ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antidiabetic agent and antioxidant.
Antidiabetic Activity
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:
Enzyme | IC50 Value (μM) | % Inhibition (at 500 μM) |
---|---|---|
α-Glucosidase | 6.28 | 83.13 ± 0.80 |
α-Amylase | 4.58 | 78.85 ± 2.24 |
PTP1B | 0.91 | 88.35 ± 0.89 |
DPPH (Antioxidant) | 2.36 | 92.23 ± 0.22 |
These results indicate that the compound exhibits significant inhibitory effects on enzymes related to glucose metabolism, making it a candidate for further development as an antidiabetic therapeutic agent .
The mechanism underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, facilitating effective inhibition.
- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in diabetes and other metabolic disorders .
Case Studies and Research Findings
A study conducted on structurally similar compounds indicated that modifications in chemical structure significantly affect biological activity. For instance, compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced potency against antidiabetic targets compared to their non-fluorinated counterparts .
Comparative Analysis
Research comparing this compound with other known antidiabetic agents revealed promising results:
Compound | PTP1B IC50 (μM) | α-Amylase IC50 (μM) |
---|---|---|
Methyl Compound | 0.91 | 4.58 |
Standard Drug (e.g., Ursolic Acid) | 1.35 | Not specified |
This comparative analysis suggests that this compound may offer superior efficacy against specific targets compared to established drugs .
Properties
IUPAC Name |
methyl 3-[5-[(E)-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl]furan-2-yl]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O4S/c1-26-19(25)18-15(10-11-28-18)17-9-7-14(27-17)6-8-16(24)12-2-4-13(5-3-12)20(21,22)23/h2-11H,1H3/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGORQFWDHEDB-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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